molecular formula C16H16ClN3O4S B12413418 5-Hydroxy Indapamide-13C,d3

5-Hydroxy Indapamide-13C,d3

Cat. No.: B12413418
M. Wt: 385.8 g/mol
InChI Key: ARPVNNMMMDXBBF-KQORAOOSSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxy Indapamide-13C,d3 can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

385.8 g/mol

IUPAC Name

4-chloro-N-[5-hydroxy-2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide

InChI

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3

InChI Key

ARPVNNMMMDXBBF-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O

Canonical SMILES

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O

Origin of Product

United States

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